Ester Linker Scaffold Differentiation: Methylene Ester Bridge vs. Direct C–C Bond in Benchmark Lead 2b
The target compound incorporates a methylene ester linker (-CH2-O-CO-CH2-) between the isoxazole C3 position and the dimethoxyphenyl group, in contrast to the direct C–C bond at the isoxazole C3 position in the benchmark anticancer lead 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b). This structural difference introduces (i) two additional rotatable bonds, increasing conformational flexibility; (ii) an ester carbonyl capable of acting as a hydrogen-bond acceptor; and (iii) a metabolically labile ester bond susceptible to carboxylesterase-mediated hydrolysis, as demonstrated for isoxazole-ester conjugates in the UTL-5g prodrug system [1]. Compound 2b has demonstrated IC50 values of 19.5 μM (MCF-7) and 39.2 μM (HeLa), with in vivo tumor regression and ERα downregulation in DMBA-induced rat mammary tumors [2]. No direct head-to-head biological comparison between the target ester and 2b has been published. However, the ester linkage establishes this compound as a scaffold-hopping candidate for probing the consequences of linker flexibility on target engagement, or as a potential prodrug form that may release the corresponding carboxylic acid or alcohol upon esterase processing [1].
| Evidence Dimension | Linker chemistry between isoxazole C3 and dimethoxyphenyl pharmacophore |
|---|---|
| Target Compound Data | Methylene ester linker (-CH2-O-CO-CH2-); 2 additional rotatable bonds vs. direct C–C; ester carbonyl present (H-bond acceptor); esterase-labile |
| Comparator Or Baseline | Compound 2b: direct C–C bond at isoxazole C3; IC50 19.5 μM (MCF-7), 39.2 μM (HeLa); in vivo tumor regression demonstrated; ERα downregulation confirmed [2] |
| Quantified Difference | Structural: ester vs. C–C direct linkage (qualitative scaffold difference). Biological: No direct comparative data available. Metabolic: esterase susceptibility present in target vs. absent in 2b. |
| Conditions | Structural comparison; 2b data from MTT assay, MCF-7 and HeLa cell lines, DMBA-induced rat mammary tumor model [2] |
Why This Matters
The ester linker represents a deliberate scaffold diversification point that may alter target binding kinetics, metabolic half-life, and synthetic derivatization pathways relative to the well-characterized direct C–C linked lead 2b, making the target compound a distinct chemical tool rather than a redundant analog.
- [1] Wu J, Shaw J, Dubaisi S, Valeriote F, Li J. In vitro metabolism and drug-drug interaction potential of UTL-5g, a novel chemo- and radioprotective agent. Drug Metab Dispos. 2014;42(12):2058-2067. doi:10.1124/dmd.114.060087. PMID: 25249691. View Source
- [2] Ananda H, Sharath Kumar KS, Hegde M, et al. Induction of apoptosis and downregulation of ERα in DMBA-induced mammary gland tumors in Sprague-Dawley rats by synthetic 3,5-disubstituted isoxazole derivatives. Mol Cell Biochem. 2016;420(1-2):141-150. doi:10.1007/s11010-016-2777-z. PMID: 27473146. View Source
